molecular formula C15H20N4O6 B4913909 N-[4-(morpholin-4-yl)-3,3-dinitrobutyl]benzamide

N-[4-(morpholin-4-yl)-3,3-dinitrobutyl]benzamide

Cat. No.: B4913909
M. Wt: 352.34 g/mol
InChI Key: IFCOGCJRHSZOPT-UHFFFAOYSA-N
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Description

N-[4-(morpholin-4-yl)-3,3-dinitrobutyl]benzamide is an organic compound that belongs to the class of benzamides It features a morpholine ring, a benzene ring, and a dinitrobutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(morpholin-4-yl)-3,3-dinitrobutyl]benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoic acid with ammonia or an amine under acidic conditions.

    Introduction of the Morpholine Ring: The morpholine ring is introduced through a nucleophilic substitution reaction, where a suitable leaving group on the benzamide core is replaced by morpholine.

    Addition of the Dinitrobutyl Group: The dinitrobutyl group is added via a nitration reaction, where the butyl group is treated with a nitrating agent such as nitric acid in the presence of sulfuric acid.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle hazardous reagents like nitric acid.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitro groups, leading to the formation of nitroso or other oxidized derivatives.

    Reduction: Reduction of the nitro groups can yield amino derivatives, which can further react to form various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Various substituted benzamides depending on the electrophile used.

Scientific Research Applications

N-[4-(morpholin-4-yl)-3,3-dinitrobutyl]benzamide has several applications in scientific research:

    Chemistry: Used as a precursor for synthesizing more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific biological pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(morpholin-4-yl)-3,3-dinitrobutyl]benzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to a reduction in pathological processes such as inflammation or tumor growth. The exact pathways and molecular targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(morpholin-4-yl)-3,3-dinitrobutyl]benzamide is unique due to its combination of a morpholine ring, a benzene ring, and a dinitrobutyl group This structural arrangement imparts specific chemical and biological properties that are distinct from other benzamide derivatives

Properties

IUPAC Name

N-(4-morpholin-4-yl-3,3-dinitrobutyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O6/c20-14(13-4-2-1-3-5-13)16-7-6-15(18(21)22,19(23)24)12-17-8-10-25-11-9-17/h1-5H,6-12H2,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFCOGCJRHSZOPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(CCNC(=O)C2=CC=CC=C2)([N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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